molecular formula C21H27NO B8588562 alpha-Phenyl-1-(3-phenylpropyl)-4-piperidinemethanol

alpha-Phenyl-1-(3-phenylpropyl)-4-piperidinemethanol

Cat. No.: B8588562
M. Wt: 309.4 g/mol
InChI Key: CTDVLAJTGZQELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Phenyl-1-(3-phenylpropyl)-4-piperidinemethanol is a useful research compound. Its molecular formula is C21H27NO and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

phenyl-[1-(3-phenylpropyl)piperidin-4-yl]methanol

InChI

InChI=1S/C21H27NO/c23-21(19-11-5-2-6-12-19)20-13-16-22(17-14-20)15-7-10-18-8-3-1-4-9-18/h1-6,8-9,11-12,20-21,23H,7,10,13-17H2

InChI Key

CTDVLAJTGZQELM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)CCCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of phenyl[1-(3-phenylpropyl)-4-piperidinyl]-methanone hydrochloride (6.8 g, 0.02 mol) in absolute ethanol (120 ml) was added sodium methoxide (1.08 g, 0.04 mol) followed by sodium borohydride (1.51 g, 0.04 mol). The reaction mixture was stirred for 72 h and then concentrated at reduced pressure to a solid residue. This material was stirred with aqueous 10% NaOH for 1 h and then extracted with toluene (2×50 ml). The extracts were washed with water and then saturated NaCl solution. The toluene solution was dried over MgSO4, filtered and concentrated to a colorless oil. This material was dissolved in dry Et2O (50 ml) and treated with a solution of HCl (0.02 mol) in CH3OH/EtOAc (1:4, 12.5 ml). The resultant precipitate was dissolved in water, basified using 10% aqueous NaOH and extracted into toluene. The toluene solution was washed with saturated aqueous NaCl dried over MgSO4, filtered and concentrated to a solid. This material was flash chromatographed on a 2.5×6.0 inch silica gel column, and eluted with CH3OH/CH2Cl2 (1:9). The resultant fractions (7-9) eventually solidified and were recrystallized from acetone to give alpha-phenyl-1-(3-phenylpropyl)-4-piperidinemethanol, mp 87°-88° C.
Name
phenyl[1-(3-phenylpropyl)-4-piperidinyl]-methanone hydrochloride
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Name
CH3OH EtOAc
Quantity
12.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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